Ethyl 2-imino-2-isopropoxyacetate
Description
Ethyl 2-imino-2-isopropoxyacetate is an organic compound characterized by its ester and imine functional groups. Its structure includes an ethyl ester moiety, an isopropoxy group, and an imine (C=N) bond, which confers unique reactivity and stability. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. For example, it has been employed in the synthesis of amidine derivatives, such as in the preparation of α-helix mimetics for biological evaluation . The synthesis typically involves condensation reactions, such as between mthis compound and amines like tryptamine hydrochloride, followed by purification via recrystallization from methanol .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl 2-imino-2-propan-2-yloxyacetate |
InChI |
InChI=1S/C7H13NO3/c1-4-10-7(9)6(8)11-5(2)3/h5,8H,4H2,1-3H3 |
InChI Key |
KRPYEJHDAKISKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=N)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-imino-2-isopropoxyacetate typically involves the reaction of ethyl cyanoacetate with isopropyl alcohol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-imino-2-isopropoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 2-imino-2-isopropoxyacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-imino-2-isopropoxyacetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-imino-2-isopropoxyacetate belongs to a class of ester derivatives with imine or related functional groups. Below is a detailed comparison with structurally and functionally analogous compounds:
Table 1: Structural and Functional Comparison
*Note: The molecular formula of this compound can be inferred as C₇H₁₃NO₃ based on its structural analogs described in and .
Key Findings
Reactivity Differences: The imine group in this compound enhances nucleophilic reactivity compared to the oxo group in Ethyl 2-(4-isopropylanilino)-2-oxoacetate. This makes the former more suitable for amidine formation , while the latter is better suited for urea or carbamate syntheses . The isopropoxy group in this compound provides steric hindrance, reducing hydrolysis rates compared to simpler ethyl esters like ethyl acetate.
Synthetic Utility: this compound is pivotal in synthesizing α-helix mimetics for drug discovery, as demonstrated in the preparation of trispyrimidonamides . In contrast, Ethyl 2-(2-aminothiazol-4-yl)-2-(t-butoxycarbonyl)isopropoxyiminoacetate serves as a precursor for β-lactam antibiotics, leveraging its thiazole and t-Boc-protected amine groups .
Stability and Solubility: The diphenyl groups in 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) enhance lipophilicity, making it useful in hydrophobic drug formulations . This compound, however, balances moderate solubility in polar solvents (e.g., methanol) with stability in organic reaction conditions .
Industrial Relevance: this compound is less commercially prevalent than benzilic acid (a well-known pharmaceutical intermediate) but shares niche applications in peptide mimetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
